molecular formula C14H12ClN3O4 B5026432 ethyl 4-[(6-chloro-3-nitro-2-pyridinyl)amino]benzoate

ethyl 4-[(6-chloro-3-nitro-2-pyridinyl)amino]benzoate

Cat. No. B5026432
M. Wt: 321.71 g/mol
InChI Key: HBFPKZBQLSQZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 4-[(6-chloro-3-nitro-2-pyridinyl)amino]benzoate” is an organic compound containing a pyridine ring, a nitro group, an amino group, and an ethyl benzoate group . Pyridine is a basic heterocyclic organic compound, similar to benzene, but with one CH group replaced by nitrogen . The nitro group is a polyatomic ion with the chemical formula NO2 . It is used in organic synthesis to convert amines into diazonium compounds, which are used in making azo dyes .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro, amino, and ethyl benzoate groups. The nitro group is often used in organic synthesis to introduce nitrogen into a compound, while the amino group can act as a base and nucleophile, reacting with electrophiles . The ethyl benzoate group could undergo reactions typical of esters, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar nitro group could increase its solubility in polar solvents. The compound could also exhibit aromaticity due to the pyridine ring .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups it contains. For example, compounds containing nitro groups can be explosive, while those containing chloro groups can be harmful to the environment .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential use in organic synthesis, as a pharmaceutical drug, or for its physical properties .

properties

IUPAC Name

ethyl 4-[(6-chloro-3-nitropyridin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4/c1-2-22-14(19)9-3-5-10(6-4-9)16-13-11(18(20)21)7-8-12(15)17-13/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFPKZBQLSQZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.